2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol
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Overview
Description
2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol is a phenolic compound characterized by its unique structure, which includes hydroxyl and methoxy groups. This compound is known for its potential antioxidant properties and is often studied for its biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with appropriate reagents to introduce the propyl and dimethoxy groups. One common method includes the use of a Friedel-Crafts alkylation reaction, followed by methylation of the hydroxyl groups using dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of quinones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Industry: Utilized in the formulation of antioxidants for food preservation and cosmetic products.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The hydroxyl and methoxy groups play a crucial role in stabilizing the free radicals formed during the scavenging process .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties and used in similar applications.
Ferulic acid: Another phenolic compound with strong antioxidant activity, commonly used in skincare products.
Caffeic acid: Exhibits antioxidant and anti-inflammatory properties, widely studied for its health benefits.
Uniqueness
2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol is unique due to its specific combination of hydroxyl and methoxy groups, which enhance its antioxidant capacity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring long-term stability and efficacy.
Properties
CAS No. |
106009-69-2 |
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Molecular Formula |
C18H22O5 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[3-(4-hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol |
InChI |
InChI=1S/C18H22O5/c1-21-13-10-16(20)14(17(11-13)22-2)6-4-5-12-7-8-15(19)18(9-12)23-3/h7-11,19-20H,4-6H2,1-3H3 |
InChI Key |
KZKBJWSWJBXAEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCCC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
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